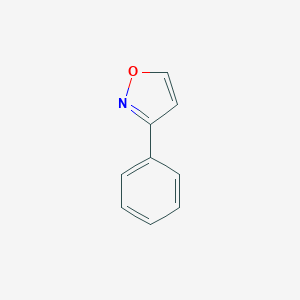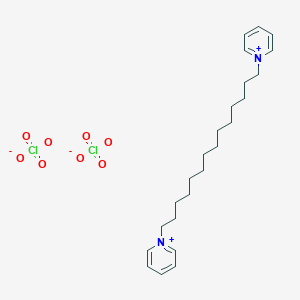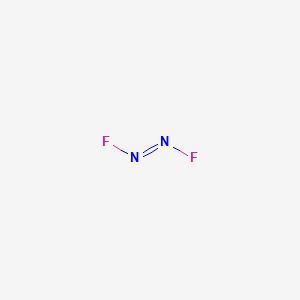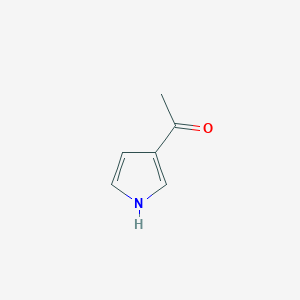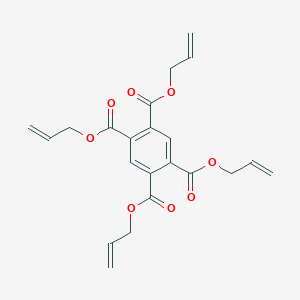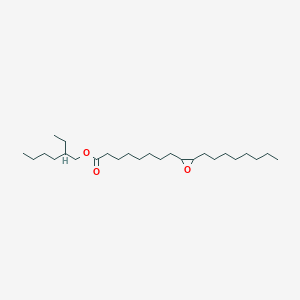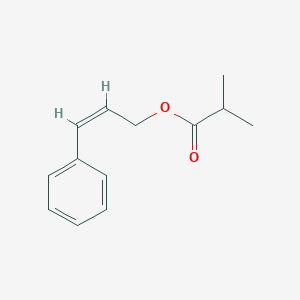
Isobutirato de cinamilo
Descripción general
Descripción
Cinnamyl isobutyrate is an ester compound with the molecular formula C13H16O2. It is a colorless to light yellow liquid with a sweet, fruity, and balsamic odor. This compound is naturally found in the essential oil of cinnamon bark and is widely used in the fragrance and flavor industry due to its pleasant aroma.
Aplicaciones Científicas De Investigación
Cinnamyl isobutyrate has diverse applications in scientific research:
Biology: Studied for its potential antiadipogenic effects, which could have implications in obesity research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
Target of Action
Cinnamyl isobutyrate (CIB) is a cinnamon-derived aroma compound It has been studied in the context of adipogenesis, where it interacts with pre-adipocytes .
Mode of Action
CIB’s interaction with its targets results in a reduction of lipid accumulation. In a study conducted on 3T3-L1 pre-adipocytes, CIB reduced triglyceride (TG) and phospholipid (PL) accumulation by 21.4% and 20.7%, respectively . This suggests that CIB may interact with these cells to modulate lipid metabolism.
Biochemical Pathways
The study on 3T3-L1 pre-adipocytes also showed that the CIB-mediated inhibition of lipid accumulation was accompanied by downregulation of essential adipogenic transcription factors PPAR, C/EBPα, and C/EBPβ . These transcription factors play crucial roles in adipogenic signaling cascades, suggesting that CIB may modulate these pathways.
Pharmacokinetics
One study has shown that cib can reduce fatty acid uptake in differentiated caco-2 cells . This suggests that CIB may influence the absorption of fatty acids, which could impact its bioavailability.
Result of Action
The primary molecular effect of CIB is a reduction in lipid accumulation in pre-adipocytes . This is accompanied by a downregulation of key adipogenic transcription factors . These changes at the molecular and cellular level suggest that CIB may have potential anti-obesity effects.
Action Environment
CIB is a naturally occurring compound in the essential oil of cinnamon bark . It is widely used in fragrances for various products, including shampoos, cosmetics, soaps, household cleaners, and detergents . The efficacy and stability of CIB in these different environments are likely influenced by factors such as pH, temperature, and the presence of other compounds.
Análisis Bioquímico
Biochemical Properties
Cinnamyl isobutyrate interacts with various enzymes and proteins in biochemical reactions. It has been observed that it can reduce lipid accumulation and downregulate adipogenesis-related markers such as peroxisome proliferator-activated receptor γ (PPARγ), CCAAT/enhancer-binding protein α (C/EBPα), and fatty acid binding protein 4 (FABP4) in 3T3-L1 adipocyte cells .
Cellular Effects
Cinnamyl isobutyrate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce triglyceride and phospholipid accumulation in 3T3-L1 pre-adipocytes . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Cinnamyl isobutyrate involves its interactions with biomolecules and changes in gene expression. It has been found to downregulate essential adipogenic transcription factors PPARγ, C/EBPα, and FABP4 on gene and protein levels
Temporal Effects in Laboratory Settings
The effects of Cinnamyl isobutyrate change over time in laboratory settings. For instance, it has been observed that the highest 90% conversion of butyric acid was achieved after 12 hours in a reaction involving Cinnamyl isobutyrate . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of Cinnamyl isobutyrate vary with different dosages in animal models. While specific dosage effects have not been extensively studied, it has been suggested that Cinnamyl isobutyrate has the potential to lower body weight gain, plasma lipids, and epididymal fat cell hypertrophy in mice .
Metabolic Pathways
Cinnamyl isobutyrate is involved in various metabolic pathways. It has been found to impact the metabolism of pyruvate
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cinnamyl isobutyrate is typically synthesized through the esterification of cinnamyl alcohol with isobutyric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation to obtain the desired ester.
Industrial Production Methods: In industrial settings, the synthesis of cinnamyl isobutyrate can be achieved using enzymatic catalysis. Immobilized lipase enzymes are often employed to catalyze the esterification reaction between cinnamyl alcohol and isobutyric acid. This method offers advantages such as mild reaction conditions, high specificity, and the ability to reuse the enzyme .
Análisis De Reacciones Químicas
Types of Reactions: Cinnamyl isobutyrate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Typically involves cinnamyl alcohol and isobutyric acid with an acid catalyst like sulfuric acid.
Hydrolysis: Can be achieved using aqueous sodium hydroxide or hydrochloric acid.
Oxidation: May involve reagents like potassium permanganate or chromium trioxide.
Reduction: Can be carried out using hydrogen gas in the presence of a palladium catalyst.
Major Products:
Hydrolysis: Produces cinnamyl alcohol and isobutyric acid.
Oxidation: Can yield cinnamic acid derivatives.
Reduction: May produce cinnamyl alcohol.
Comparación Con Compuestos Similares
- Cinnamyl acetate
- Cinnamyl butyrate
- Benzyl isobutyrate
- Phenyl isobutyrate
Propiedades
IUPAC Name |
[(E)-3-phenylprop-2-enyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9,11H,10H2,1-2H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKQSZIWHVEARN-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellowish liquid, sweet, balsamic fruity odour | |
| Record name | Cinnamyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | Cinnamyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.005-1.014 | |
| Record name | Cinnamyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
103-59-3, 110682-09-2 | |
| Record name | Cinnamyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110682092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl isobutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-methyl-, 3-phenyl-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cinnamyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C286CMK03D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cinnamyl isobutyrate affect energy intake and glucose levels?
A1: Research suggests cinnamyl isobutyrate (CIB) may contribute to reduced energy intake and improved blood glucose regulation. In a study involving healthy volunteers, administering 0.45 mg of CIB with a glucose solution led to a decrease in energy intake from a subsequent breakfast and a significant reduction in postprandial blood glucose levels compared to a control group []. While the exact mechanisms remain under investigation, these findings highlight CIB's potential role in metabolic health.
Q2: How does cinnamyl isobutyrate compare to other cinnamon compounds in affecting intestinal fatty acid uptake?
A3: Cinnamyl isobutyrate, alongside other cinnamon compounds like cinnamaldehyde (CAL), cinnamyl alcohol (CALC), and cinnamic acid (CAC), has been studied for its potential impact on intestinal fatty acid uptake. Research using differentiated Caco-2 cells showed varying levels of efficacy among these compounds. CAL demonstrated the most potent effect, significantly decreasing fatty acid uptake. While CALC and CAC also showed some inhibitory effects, CIB was not found to significantly impact fatty acid uptake in this model []. These findings suggest that specific structural features within this group of compounds are crucial for modulating intestinal fatty acid uptake.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


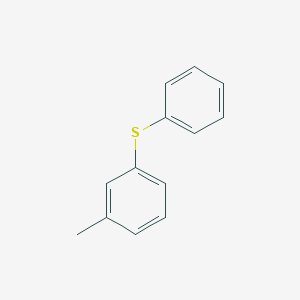
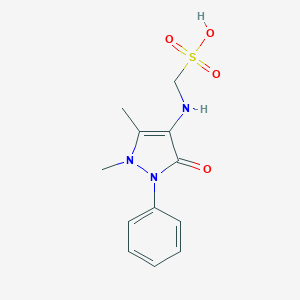
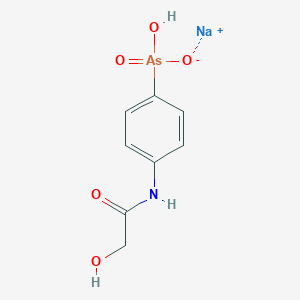
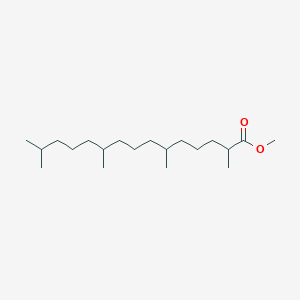

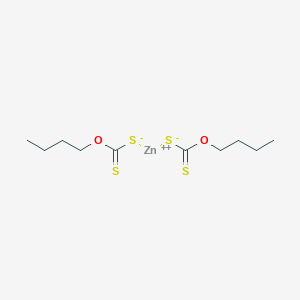
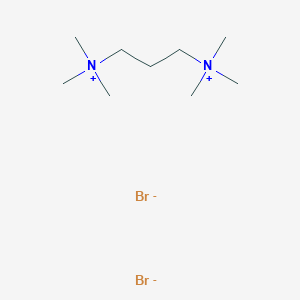
![1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]-](/img/structure/B85701.png)
